[(R)-amino(phenyl)methyl]phosphonic acid
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Overview
Description
[®-amino(phenyl)methyl]phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to an amino(phenyl)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-amino(phenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a phosphite reacts with an alkyl halide to form a phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used . Industrial production methods often employ catalysts or microwaves to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[®-amino(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[®-amino(phenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [®-amino(phenyl)methyl]phosphonic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by mimicking the transition state of enzyme-catalyzed reactions . The compound’s phosphonic acid group allows it to form strong interactions with metal ions, making it effective in chelation and inhibition processes .
Comparison with Similar Compounds
[®-amino(phenyl)methyl]phosphonic acid can be compared to other similar compounds such as:
Aminomethylenephosphonic acids: These compounds have similar structures but differ in the position and nature of the substituents.
Phosphorus-containing amino acids: Compounds like (L)-phosphinothricin, which is a natural phosphinic acid analogue of (L)-glutamate, share similar properties but have different biological activities.
The uniqueness of [®-amino(phenyl)methyl]phosphonic acid lies in its specific structural features and the versatility of its applications across various fields.
Properties
Molecular Formula |
C7H10NO3P |
---|---|
Molecular Weight |
187.13 g/mol |
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)/t7-/m1/s1 |
InChI Key |
ZKFNOUUKULVDOB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O |
Origin of Product |
United States |
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